molecular formula C3H9O3Si B12406796 Trimethoxysilane-d9

Trimethoxysilane-d9

Cat. No.: B12406796
M. Wt: 130.24 g/mol
InChI Key: PZJJKWKADRNWSW-GQALSZNTSA-N
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Description

Trimethoxysilane-d9 is a deuterated form of trimethoxysilane, an organosilicon compound with the formula HSi(OCH₃)₃. This compound is commonly used as a precursor in the synthesis of various silicon-based materials. The deuterated version, this compound, is often utilized in scientific research to study reaction mechanisms and kinetics due to the presence of deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoxysilane-d9 can be synthesized through a multi-step process. One common method involves the reduction of silicon tetrachloride with lithium aluminum deuteride (LiAlD₄) to produce deuterated silane (SiD₄). This is followed by the reaction of deuterated silane with methanol-d4 (CD₃OD) in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the direct synthesis of trialkoxysilanes. This process includes the reaction of silicon with deuterated alcohols in the presence of a catalyst. The reaction is carried out in a solvent with a catalytically effective amount of a direct synthesis catalyst and a catalyst-promoting compound possessing at least one phosphorus-oxygen bond .

Chemical Reactions Analysis

Types of Reactions

Trimethoxysilane-d9 undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol-d4.

    Condensation: The silanols formed from hydrolysis can further condense to produce siloxane bonds.

    Substitution: this compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of an acid or base catalyst.

    Condensation: Often occurs under acidic or basic conditions, sometimes with the application of heat.

    Substitution: Requires specific reagents depending on the desired substitution, such as halides or other nucleophiles.

Major Products

Scientific Research Applications

Trimethoxysilane-d9 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethoxysilane-d9 involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is catalyzed by acids or bases and can be influenced by temperature and pH. The formation of siloxane bonds is crucial for the compound’s ability to act as a coupling agent, enhancing the adhesion between different materials .

Comparison with Similar Compounds

Similar Compounds

    Phenyltrimethoxysilane: Contains a phenyl group instead of hydrogen.

    Vinyltrimethoxysilane: Contains a vinyl group.

    3-Mercaptopropyltrimethoxysilane: Contains a mercaptopropyl group.

    3-Chloropropyltrimethoxysilane: Contains a chloropropyl group.

    (3,3,3-Trifluoropropyl)trimethoxysilane: Contains a trifluoropropyl group.

Uniqueness

Trimethoxysilane-d9 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving reaction mechanisms and kinetics. The deuterium atoms provide a distinct isotopic label that can be tracked using various spectroscopic techniques, allowing for detailed analysis of reaction pathways and intermediates .

Properties

Molecular Formula

C3H9O3Si

Molecular Weight

130.24 g/mol

InChI

InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3

InChI Key

PZJJKWKADRNWSW-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[Si](OC([2H])([2H])[2H])OC([2H])([2H])[2H]

Canonical SMILES

CO[Si](OC)OC

Origin of Product

United States

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